3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
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Overview
Description
3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and a sulfonyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrazole ring, which can be done using cyclopropyl bromide in the presence of a base.
Attachment of the dichlorophenylsulfonyl group: This is usually accomplished through a sulfonylation reaction, where the pyrazole is treated with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The cyclopropyl and dichlorophenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole
- 3-cyclopropyl-1-[(2,6-dichlorophenyl)sulfonyl]-1H-pyrazole
- 3-cyclopropyl-1-[(3,5-dichlorophenyl)sulfonyl]-1H-pyrazole
Uniqueness
3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its stability and interaction with molecular targets.
Properties
IUPAC Name |
3-cyclopropyl-1-(2,5-dichlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-3-4-10(14)12(7-9)19(17,18)16-6-5-11(15-16)8-1-2-8/h3-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDISTYJHPGXFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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